Dihydroxy Etravirine

Description

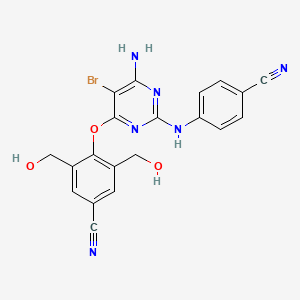

Structure

3D Structure

Properties

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMILEPRAYYVRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747668 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246818-67-6 | |

| Record name | Dimethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of the Dihydroxy Etravirine Reference Standard

Introduction: The Critical Role of Metabolite Reference Standards

In the landscape of antiretroviral therapy, Etravirine stands as a pivotal second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] Its efficacy against HIV-1 strains resistant to first-generation NNRTIs has made it a cornerstone in combination antiretroviral therapy.[1] However, the journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion.[3] The metabolic fate of Etravirine is of paramount importance, as its metabolites can influence both its therapeutic window and safety profile.

This guide provides an in-depth technical overview of the synthesis and characterization of the Dihydroxy Etravirine metabolite. As drug development and clinical monitoring demand precise quantification of not only the parent drug but also its significant metabolites, the availability of high-purity, well-characterized reference standards is non-negotiable. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the fields of drug metabolism, pharmacokinetics, and quality control. We will explore the metabolic basis for the formation of this compound, propose a robust synthetic pathway, and detail the rigorous analytical techniques required to validate its identity and purity as a reference standard.

The Metabolic Genesis of this compound

Understanding the in vivo formation of this compound is fundamental to appreciating the structure and function of the target molecule. Etravirine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[4] Specifically, studies using human liver microsomes and cDNA-expressed P450 isozymes have identified CYP2C19 as the principal enzyme responsible for the oxidative metabolism of Etravirine.[5][6]

The metabolic process involves sequential hydroxylation of the two methyl groups on the dimethylbenzonitrile moiety of the Etravirine molecule.[5][6] This biotransformation first yields a monohydroxylated intermediate, which is subsequently hydroxylated again by CYP2C19 to form the dihydroxy metabolite.[5] Minor contributions from CYP3A4 and CYP2C9 have also been noted, particularly in the formation of other hydroxylated products.[5][6] The precise characterization of this metabolic pathway underscores the importance of synthesizing an authentic standard for use in pharmacokinetic and drug-drug interaction studies.

Caption: Metabolic conversion of Etravirine to its dihydroxy metabolite.

A Strategic Approach to Chemical Synthesis

While this compound is formed metabolically, producing a reference standard requires a controlled and scalable chemical synthesis. A direct oxidative attack on the methyl groups of the parent Etravirine molecule is fraught with challenges, including a lack of selectivity and the potential for over-oxidation or degradation of the complex scaffold.

Therefore, a more robust and logical strategy involves a convergent synthesis. This approach hinges on preparing the key structural fragments of the molecule separately—the di-substituted pyrimidine core and the modified dihydroxy-benzonitrile side-chain—and then coupling them in a late-stage step. This methodology offers superior control over the introduction of the hydroxyl functionalities and simplifies purification.

Our proposed synthesis begins with a suitable precursor for the benzonitrile ring, where the future hydroxyl groups are protected. Acetoxy groups serve as ideal protecting groups due to their stability in subsequent reaction conditions and their facile removal under mild hydrolysis. This protected side-chain is then coupled with a pre-synthesized, halogenated pyrimidine intermediate via a nucleophilic aromatic substitution (SNAr) reaction, a well-established method in the synthesis of Etravirine itself.[7] The final step is a straightforward deprotection to unmask the hydroxyl groups, yielding the target compound.

Caption: Convergent synthesis strategy for this compound.

Detailed Experimental Protocol

The following protocols are based on established synthetic methodologies for diarylpyrimidine derivatives and represent a viable pathway to the target compound.[7][8][9] All operations should be conducted by trained personnel in a controlled laboratory environment.

Synthesis of 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-bis(hydroxymethyl)benzonitrile (this compound)

This multi-step synthesis requires careful execution and purification at each stage.

Step 1: Synthesis of 3,5-Bis(bromomethyl)-4-hydroxybenzonitrile

-

To a solution of 4-hydroxy-3,5-dimethylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (2.2 equivalents).

-

Add a radical initiator such as benzoyl peroxide (0.1 equivalents).

-

Reflux the mixture under inert atmosphere and UV light irradiation until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibrominated intermediate. Causality: Radical bromination with NBS is selective for the benzylic protons of the methyl groups, providing the necessary handles for introducing the hydroxyl functionality.

Step 2: Synthesis of 3,5-Bis(acetoxymethyl)-4-hydroxybenzonitrile

-

Dissolve the dibrominated intermediate from Step 1 in a polar aprotic solvent such as DMF.

-

Add potassium acetate (2.5 equivalents) and heat the mixture (e.g., to 80 °C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

-

The resulting crude diacetate product is often of sufficient purity for the next step, or it can be further purified by chromatography. Causality: This is a standard nucleophilic substitution where the acetate anion displaces the bromide, forming the protected diol.

Step 3: Coupling to form the Protected Precursor

-

Synthesize the pyrimidine core, 4-((6-Amino-5-bromo-2-chloropyrimidin-4-yl)amino)benzonitrile, according to established literature procedures starting from 2,4,6-trichloropyrimidine.[7][10]

-

In a reaction vessel, dissolve 3,5-bis(acetoxymethyl)-4-hydroxybenzonitrile (from Step 2) in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF.

-

Add a non-nucleophilic base such as potassium carbonate or cesium carbonate (1.5 equivalents) and stir.

-

Add the pyrimidine core intermediate (1.0 equivalent) to the mixture.

-

Heat the reaction (e.g., to 100-120 °C) and monitor its progress by HPLC or TLC.

-

Upon completion, cool the reaction, quench with water, and extract the product into an organic solvent.

-

Purify the crude coupled product by column chromatography to obtain the fully protected precursor. Causality: The base deprotonates the phenolic hydroxyl group, creating a potent nucleophile that displaces the chlorine atom on the pyrimidine ring in an SNAr reaction, forming the critical ether linkage.

Step 4: Deprotection to Yield this compound

-

Dissolve the protected precursor from Step 3 in a mixture of methanol and water.

-

Add a base such as lithium hydroxide or potassium carbonate (3.0 equivalents).

-

Stir the mixture at room temperature, monitoring the hydrolysis of the acetate esters by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry, filter, and concentrate the organic phase.

-

Purify the final product, this compound, using preparative reverse-phase HPLC to achieve the high purity (>98%) required for a reference standard. Causality: Base-catalyzed hydrolysis (saponification) is a mild and efficient method for cleaving the acetate esters to reveal the final diol functionality without affecting the rest of the molecule.

Analytical Characterization and Quality Control

A reference standard is defined by its verified identity, purity, and potency. A comprehensive suite of analytical techniques must be employed to establish a self-validating system of characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is the most critical attribute of a reference standard. A validated, stability-indicating HPLC method is essential for its determination.

| Parameter | Typical Conditions | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides excellent separation for moderately polar to nonpolar compounds like Etravirine and its metabolites. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of basic sites on the analyte, leading to sharp peaks. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the analyte from the C18 stationary phase. |

| Gradient | 20% to 95% B over 20 minutes | A gradient elution is necessary to separate the more polar dihydroxy metabolite from the parent drug and any less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between resolution and analysis time. |

| Detection | UV at 310 nm | Etravirine and its metabolites have a strong chromophore, and this wavelength provides good sensitivity.[11] |

| Purity Specification | ≥ 98.0% (by peak area) | A common purity requirement for a reference standard used in quantitative analysis. |

Identity Confirmation by Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is a powerful tool for confirming the elemental composition and, by extension, the identity of the synthesized compound.

| Technique | Expected Result | Interpretation |

| Electrospray Ionization (ESI) | Positive Mode ([M+H]+) | ESI is a soft ionization technique suitable for these molecules. The basic nitrogen atoms readily accept a proton. |

| Expected m/z | C20H16BrN6O3 = 467.0516 (monoisotopic) | The calculated exact mass for the protonated molecule. The observed mass should be within a 5 ppm tolerance. |

| Tandem MS (MS/MS) | Characteristic Fragmentation Pattern | Fragmentation of the parent ion should yield predictable daughter ions, confirming the structural backbone and the location of modifications. |

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

-

1H NMR: The most telling signals will be the disappearance of the two sharp singlets corresponding to the methyl protons (~2.1 ppm in the parent drug) and the appearance of new signals for the benzylic methylene protons (-CH2OH), typically as a singlet or doublet around 4.5-4.7 ppm.[7] The protons of the hydroxyl groups themselves will appear as broad singlets, the position of which is dependent on concentration and solvent.

-

13C NMR: The carbon spectrum will show a corresponding disappearance of the methyl carbon signals and the appearance of a new signal for the -CH2OH carbons, typically in the 60-65 ppm range.

-

2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity between protons and carbons, providing unambiguous proof of structure.

Conclusion and Best Practices

The synthesis of the this compound reference standard is a challenging but achievable task that requires a strategic, multi-step approach. By leveraging a convergent synthesis that utilizes protecting group chemistry, one can achieve a controlled and scalable production of this critical metabolite. The trustworthiness of the final reference standard is established through a rigorous and orthogonal analytical characterization program, including HPLC for purity, HRMS for identity, and NMR for definitive structural proof. The availability of this high-purity standard is essential for advancing our understanding of Etravirine's clinical pharmacology and ensuring the accuracy of bioanalytical methods used in both research and patient care.

References

-

Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. (2010). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

- Process for the synthesis of etravirine and its intermediates. (2014). Google Patents.

-

Etravirine - New Drug Approvals. (2014). NDA Pipeline. Available at: [Link]

- Process for the production of etravirine. (2014). Google Patents.

- Process for synthesis of etravirine. (2011). Google Patents.

- Process for the preparation of etravirine and intermediates in the synthesis thereof. (2013). Google Patents.

-

Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. (2011). Drug Metabolism and Disposition. Available at: [Link]

-

Analytical method development and validation of etravirine in its bulk dosage form by using reverse phase high performance liquid chromatography method as per international conference on harmonisation guidelines. (2014). ResearchGate. Available at: [Link]

-

Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. (2011). PubMed. Available at: [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2020). MDPI. Available at: [Link]

-

Simultaneous Quantification of Doravirine, Lamivudine, and Tenofovir Disoproxil Fumarate in Human Plasma by UPLC-MS/MS: Method Development and Validation. (2023). PubMed Central. Available at: [Link]

-

(PDF) Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). ResearchGate. Available at: [Link]

-

Clinical pharmacokinetics and pharmacodynamics of etravirine. (2009). PubMed. Available at: [Link]

-

[Chemical characteristics, mechanism of action and antiviral activity of etravirine]. (2009). PubMed. Available at: [Link]

-

– Main metabolites of efavirenz. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

-

High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. (2018). ResearchGate. Available at: [Link]

-

Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma. (2019). PubMed. Available at: [Link]

-

Impurities profiling of method development and validation of Etravirine (ETR) in their dosage forms by chromatography method as per international conference on harmonisation guidelines. (2022). Asian Journal of Bichemistry and Pharmaceutical Research. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. US8653266B2 - Process for the production of etravirine - Google Patents [patents.google.com]

- 11. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Etravirine to Dihydroxy Etravirine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolic pathways of Etravirine, with a specific focus on its conversion to Dihydroxy Etravirine.

Executive Summary

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[1] Understanding its metabolic fate is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and potential toxicities. This document elucidates the enzymatic pathways responsible for the oxidative metabolism of Etravirine to its dihydroxylated metabolites, outlines robust in vitro experimental methodologies to characterize these transformations, and provides the scientific rationale behind the selection of these methods. The primary metabolic clearance of Etravirine is hepatic, involving a complex interplay of cytochrome P450 (CYP) enzymes.[2][3] Specifically, CYP2C19, CYP3A4, and CYP2C9 have been identified as the key players in its biotransformation.[2][4] This guide will detail the contributions of each of these enzymes to the formation of this compound and provide protocols for their investigation.

Introduction to Etravirine and its Clinical Significance

Etravirine's unique molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, enabling it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.[1] Administered orally, Etravirine is extensively metabolized in the liver, with its metabolites being significantly less active against the HIV-1 reverse transcriptase than the parent compound.[2][5] The major route of metabolism is oxidation, leading to the formation of monohydroxylated and dihydroxylated products, which can be subsequently glucuronidated.[2] Given that Etravirine is a substrate, inhibitor, and inducer of various CYP enzymes, a thorough understanding of its metabolism is crucial for co-administration with other antiretroviral agents and concomitant medications.[2][6][7]

The Enzymatic Landscape of Etravirine Dihydroxylation

The conversion of Etravirine to its dihydroxylated metabolites is a multi-step process primarily mediated by the cytochrome P450 superfamily of enzymes located in the liver.

Primary Pathway: The Role of CYP2C19

In vitro studies utilizing human liver microsomes (HLMs) and cDNA-expressed P450 isozymes have conclusively identified CYP2C19 as the principal enzyme responsible for the formation of the major dihydroxylated metabolites of Etravirine.[4][8] This biotransformation likely proceeds through an initial monomethylhydroxylation followed by a second hydroxylation event on the dimethylbenzonitrile moiety of the parent molecule.[4][8] The significant role of CYP2C19 is further underscored by studies using HLMs from individuals with the loss-of-function CYP2C19*2 allele, which demonstrated a drastic reduction in the formation of these dihydroxy metabolites.[4][8]

Secondary and Collaborative Pathways: The Involvement of CYP3A4 and CYP2C9

While CYP2C19 is the primary actor, other CYP enzymes contribute to the overall metabolic profile of Etravirine. CYP3A4 is involved in the formation of some monohydroxylated metabolites, which can then potentially serve as substrates for further oxidation.[4][8] Interestingly, while CYP2C9 shows minimal activity towards the parent Etravirine, it appears to work in conjunction with CYP3A4 to produce minor dihydroxylated products.[4][8] This suggests a sequential or cooperative metabolic pathway, highlighting the complexity of drug metabolism.

The following diagram illustrates the key enzymatic pathways in the formation of this compound:

Caption: Enzymatic pathways in the formation of this compound.

Experimental Workflow for Investigating In Vitro Metabolism

A robust and reproducible experimental design is critical for accurately characterizing the in vitro metabolism of Etravirine. The following workflow represents a field-proven approach.

Selection of In Vitro Systems

The choice of the in vitro system is foundational to the success of the study.[9][10]

-

Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of CYP enzymes and are the standard for initial metabolic profiling.[11] They are cost-effective and readily available.

-

cDNA-Expressed Recombinant Human Cytochrome P450 Enzymes: These systems allow for the investigation of the role of individual CYP isozymes in a clean, controlled environment, which is essential for reaction phenotyping.[4][8]

-

Primary Human Hepatocytes: While more complex to maintain, primary hepatocytes provide a more holistic view of metabolism as they contain the full complement of both Phase I and Phase II metabolic enzymes and transporters.[12]

Step-by-Step Experimental Protocol

The following protocol outlines a typical incubation experiment using HLMs to assess the formation of this compound.

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), magnesium chloride, and pooled human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Add Etravirine (dissolved in a suitable organic solvent like methanol or acetonitrile, with the final solvent concentration typically ≤1%) to the pre-warmed microsome mixture.

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final incubation volume is typically 200-500 µL.

-

-

Incubation:

-

Incubate the reaction mixture in a shaking water bath at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the matrix).[13] This step serves to precipitate the microsomal proteins and halt enzymatic activity.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for in vitro metabolism studies.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.[13][14]

-

Chromatographic Separation: A reverse-phase C18 column is typically used to separate Etravirine and its metabolites from the biological matrix.[13] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed.[13]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[8] The precursor-to-product ion transitions for Etravirine and its hydroxylated metabolites are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Etravirine | 435.9 | 163.6 |

| Monohydroxy Etravirine | 451 | Varies |

| This compound | 467 | Varies |

Note: The specific product ions for the metabolites will depend on their fragmentation patterns and should be optimized during method development.

Data Analysis and Interpretation

The primary output of these experiments is the rate of formation of this compound. By plotting the concentration of the metabolite formed against time, the initial velocity of the reaction can be determined. For enzyme kinetics studies, incubations are performed with varying concentrations of Etravirine to determine the Michaelis-Menten parameters (Km and Vmax).

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) |

| CYP2C19 | Major Monohydroxy Metabolite (M3) | 7.33 | 5.57 |

| CYP3A4 | Minor Monohydroxy Metabolite (M1) | 5.83 | 0.072 |

| CYP3A4 | Minor Monohydroxy Metabolite (M2) | 72.85 | 0.067 |

| CYP2C19 | Dihydroxy Metabolite (M4) | Not reported | Formed |

Data adapted from Yanakakis et al. (2011).[8]

These kinetic parameters are crucial for understanding the relative contribution of each enzyme to the overall metabolism of Etravirine and for building predictive models of drug-drug interactions.

Conclusion and Future Directions

The in vitro metabolism of Etravirine to this compound is a complex process primarily driven by CYP2C19, with contributions from CYP3A4 and CYP2C9.[4][8] The experimental and analytical methodologies outlined in this guide provide a robust framework for elucidating these metabolic pathways. A thorough understanding of Etravirine's metabolism is essential for optimizing its clinical use, particularly in the context of polypharmacy, which is common in the HIV-positive population. Future research may focus on the role of pharmacogenomics in predicting individual patient responses to Etravirine and the potential for drug-drug interactions with newly developed antiretroviral agents.

References

-

Yanakakis, L. J., & Bumpus, N. N. (2011). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 39(12), 2246–2255. [Link]

-

Jackson, A., Watson, V., & Tarning, J. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(10), 1257–1274. [Link]

-

Fulco, P. P., & Bear, M. D. (2019). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. Expert Opinion on Drug Metabolism & Toxicology, 15(1), 25-36. [Link]

-

Yanakakis, L. J., & Bumpus, N. N. (2011). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 39(12), 2246-2255. [Link]

-

Li, W., Jia, Z., Wang, C., Li, Y., & Zhang, Z. (2014). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 98, 223–228. [Link]

-

Obach, R. S. (1999). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

-

Yamazaki, H. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Molecules, 25(11), 2655. [Link]

-

Antunes, M. V., & Linden, R. (2017). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. Journal of Pharmaceutical and Biomedical Analysis, 145, 246-258. [Link]

-

R Rodrigues, A., & C Tolonen, A. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 1(3), 100159. [Link]

-

Ribera, E., & Podzamczer, D. (2009). [Etravirine drug interactions]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 36-44. [Link]

-

Johns Hopkins ABX Guide. (2025). Etravirine (ETR). [Link]

-

Wikipedia. (n.d.). Etravirine. [Link]

-

Barath, M., Chandan, R. S., Maruthi, R., & Paramakrishnan, N. (2021). Analytical Method Development and Validation of Etravirine by RP-UFLC. Research Journal of Pharmacy and Technology, 14(7), 3691-3695. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. [Link]

-

U.S. Food and Drug Administration. (2011). Etravirine Clinpharm PREA. [Link]

-

Wikipedia. (n.d.). Management of HIV/AIDS. [Link]

-

Guengerich, F. P. (2015). In Vitro and In Vivo Models of Drug Metabolism. In Comprehensive Toxicology (pp. 27-40). [Link]

-

Ribera, E., & Podzamczer, D. (2009). [Etravirine drug interactions]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 1, 36-44. [Link]

-

University of Liverpool. (n.d.). Etravirine PK Fact Sheet. [Link]

Sources

- 1. Etravirine - Wikipedia [en.wikipedia.org]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Etravirine (ETR) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. researchgate.net [researchgate.net]

- 7. [Etravirine drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Elucidating the Critical Role of Cytochrome P450 2C19 in the Biotransformation of Etravirine to its Dihydroxy Metabolite

An In-Depth Technical Guide:

Abstract

Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of treatment-experienced HIV-1 patients. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] This technical guide provides a detailed examination of the pivotal role played by a specific isoform, CYP2C19, in the oxidative metabolism of etravirine, with a particular focus on the formation of its dihydroxy metabolites. Through a synthesis of published data, we will explore the mechanistic basis for this metabolic pathway, detail the robust experimental methodologies required to characterize it, and discuss the profound implications of genetic polymorphisms in CYP2C19 on etravirine biotransformation.

Introduction: The Metabolic Landscape of Etravirine

Etravirine is a diarylpyrimidine (DAPY) derivative, a structural class that affords it significant conformational flexibility.[3][4] This molecular "plasticity" is key to its ability to bind effectively to the HIV-1 reverse transcriptase enzyme, even in the presence of mutations that confer resistance to first-generation NNRTIs.[3] However, the clinical pharmacology of etravirine is complex. It is metabolized extensively by hepatic CYP enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, and it also acts as both an inhibitor (of CYP2C9 and CYP2C19) and an inducer (of CYP3A4) of this system.[1][5] This dual activity creates a significant potential for drug-drug interactions.

Understanding the precise contribution of each enzyme to etravirine's metabolism is therefore not merely an academic exercise; it is fundamental to predicting and managing these interactions, ensuring patient safety, and optimizing therapeutic outcomes. Oxidation of the parent compound is the major metabolic route, leading to the formation of various monohydroxylated and dihydroxylated metabolites, which are subsequently cleared via glucuronidation.[6] This guide will focus on the principal oxidative pathway leading to dihydroxy etravirine and the definitive evidence establishing CYP2C19 as the lead enzyme.

The Primary Metabolic Pathway: CYP2C19-Mediated Hydroxylation

Extensive in vitro research has conclusively identified CYP2C19 as the primary enzyme responsible for the formation of both the major monohydroxylated and the subsequent dihydroxylated metabolites of etravirine.[7][8] Tandem mass spectrometry analysis has revealed that this biotransformation occurs via sequential monomethylhydroxylation and dimethylhydroxylation, targeting the dimethylbenzonitrile moiety of the parent drug.[8]

While other enzymes contribute to the broader metabolism of etravirine—notably CYP3A4 forming some monohydroxylated products and acting in concert with CYP2C9 to generate minor dihydroxylated metabolites—the formation of the main dihydroxy product is overwhelmingly dependent on CYP2C19.[8]

Caption: Etravirine metabolic pathways.

Methodological Framework for Enzyme Contribution Analysis

Confidently assigning a metabolic role to a specific enzyme requires a multi-faceted approach that builds a self-validating system of evidence. The causality behind this strategy is to move from broad observation to specific confirmation, using orthogonal methods to verify findings at each step.

Foundational Protocol: Metabolite Identification with UPLC-MS/MS

The initial and essential step is the sensitive detection and identification of all potential metabolites. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the technology of choice due to its superior resolution, speed, and sensitivity, which are critical for identifying metabolites that may be present at very low concentrations.[7][9]

Step-by-Step Protocol:

-

Incubation: Incubate Etravirine (e.g., 20 µM) with human liver microsomes (HLMs) (e.g., 0.5 mg/mL) at 37°C in the presence of an NADPH-regenerating system to initiate Phase I metabolism.

-

Reaction Quenching: After a defined period (e.g., 30 minutes), terminate the reaction by adding a cold organic solvent, such as acetonitrile. This halts enzymatic activity and precipitates proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins and other solids.

-

Extraction & Analysis: Aspirate the supernatant for direct injection or further concentration.

-

UPLC-MS/MS Analysis:

-

Chromatography: Resolve the sample using a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7][10]

-

Mass Spectrometry: Employ a mass spectrometer in multiple reaction monitoring (MRM) mode. This involves pre-selecting the theoretical mass-to-charge ratios (m/z) for the parent drug and its predicted metabolites (e.g., +16 for monohydroxylation, +32 for dihydroxylation) to achieve maximum sensitivity and specificity.[7] For etravirine (m/z 435), this would involve monitoring for monohydroxylated (m/z 451) and dihydroxylated (m/z 467) products.[7]

-

Definitive Assignment: Reaction Phenotyping with Recombinant Enzymes

To pinpoint which enzymes are responsible for the observed metabolites, etravirine is incubated individually with a panel of cDNA-expressed recombinant human CYP isozymes. This "clean" system removes the complexity of the HLM matrix, where multiple enzymes are active, providing a direct assessment of each enzyme's catalytic capability.

Step-by-Step Protocol:

-

Reaction Setup: Prepare separate incubations for each major CYP isozyme (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). Each reaction should contain a known concentration of the recombinant enzyme (e.g., 10 pmol), etravirine (e.g., 20 µM), and the NADPH-regenerating system in a suitable buffer.[7]

-

Incubation and Quenching: Follow the same incubation (37°C, 30 min) and quenching procedures as described in the HLM protocol.

-

Analysis: Analyze the samples via UPLC-MS/MS, quantifying the peak area of each metabolite formed by each individual enzyme.

-

Interpretation: A significant peak for a dihydroxy metabolite in the CYP2C19 incubation, and its absence or near-absence in others, provides direct evidence of that enzyme's role. Studies using this method show that only CYP2C19 is capable of forming the dimethylhydroxylated (dihydroxy) metabolite M4 when incubated alone with etravirine.[7]

In-Situ Confirmation: Chemical and Genetic Inhibition Studies

The final layer of validation involves confirming the role of CYP2C19 within the more biologically relevant HLM system. This is achieved through two powerful techniques.

A. Chemical Inhibition:

This method uses a chemical inhibitor that is highly selective for the enzyme of interest. For CYP2C19, (+)-N-3-benzylnirvanol is a suitable selective inhibitor.[11] Co-incubation of this inhibitor with etravirine in HLMs should result in a significant and selective reduction in the formation of the metabolites of interest.

B. Genetic Validation (The Gold Standard):

The most compelling evidence comes from using HLMs from donors with known genetic variations in the CYP2C19 gene. The CYP2C192 allele is a common loss-of-function polymorphism.[7] By comparing metabolite formation in HLMs from donors who are homozygous for the wild-type allele (1/1, normal metabolizers) with those homozygous for the non-functional allele (2/*2, poor metabolizers), one can definitively assess the enzyme's contribution.

Caption: Workflow for genetic validation.

Quantitative Data & Clinical Implications

The results from the genetic validation experiments are striking and provide unambiguous quantitative data on the importance of CYP2C19.

| HLM Genotype | Metabolite | Formation Rate (% of 1/1 Control) | Citation |

| CYP2C191/1 | Monohydroxy (M3) | 100% (Control) | [8] |

| Dihydroxy (M4) | 100% (Control) | [8] | |

| CYP2C192/2 | Monohydroxy (M3) | ~25% | [8] |

| Dihydroxy (M4) | 0% (Undetectable) | [7][8] |

This 100% reduction in the formation of the major dihydroxy metabolite in liver microsomes lacking functional CYP2C19 is definitive proof of its indispensable role.[7][8]

Enzyme Kinetics:

Further supporting this is the enzyme kinetics data. The formation of the major monohydroxy precursor (M3) by recombinant CYP2C19 exhibits a high affinity and turnover rate.

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Citation |

| CYP2C19 | Monohydroxy (M3) | 7.33 | 5.57 | [7] |

Clinical Relevance:

The dominance of the CYP2C19 pathway has direct clinical consequences:

-

Drug-Drug Interactions: Co-administration of etravirine with strong CYP2C19 inhibitors like omeprazole can significantly increase etravirine exposure (a 41% increase was observed), potentially raising the risk of adverse effects.[6][7]

-

Pharmacogenomics: Patients who are CYP2C19 poor metabolizers (e.g., carriers of the *2 allele) will have a significantly reduced capacity to clear etravirine through this primary pathway. This could lead to higher-than-expected plasma concentrations of the parent drug, although the precise clinical impact requires further investigation. Etravirine's metabolism is complex, but this genetic variability is a critical factor in overall drug disposition.

Conclusion

For drug development professionals and researchers, this knowledge is paramount. It provides a clear mechanistic basis for predicting and interpreting drug-drug interactions involving CYP2C19 inhibitors and highlights the potential for CYP2C19 genotype to influence etravirine pharmacokinetics. Future research should focus on the clinical consequences of this genetic variability to further refine personalized medicine approaches for HIV-1 therapy.

References

-

Yanakakis, L. J., et al. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 815–824. [Link]

-

Yanakakis, L. J., et al. (2012). Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism. Drug Metabolism and Disposition, 40(4), 815-24. [Link]

-

Schöller-Gyüre, M., et al. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-74. [Link]

-

Schöller-Gyüre, M., et al. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. Clinical Pharmacokinetics, 48, 561–574. [Link]

-

Al-Subaie, A. S., et al. (2024). From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice. Frontiers in Pharmacology, 15, 1334816. [Link]

-

Cottrell, M. L., & Kashuba, A. D. M. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(1), 27-41. [Link]

-

U.S. National Library of Medicine. (n.d.). Clinical significance of CYP2C19 polymorphisms on the metabolism and pharmacokinetics of 11β‐hydroxysteroid dehydrogenase type‐1 inhibitor BMS‐823778. PubMed Central. [Link]

-

Cottrell, M. L., & Kashuba, A. D. M. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59, 27–41. [Link]

-

Cottrell, M. L., & Kashuba, A. D. M. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. PubMed Central. [Link]

-

Desta, Z., et al. (2016). Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment. PubMed Central. [Link]

-

Wikipedia. (n.d.). Etravirine. [Link]

-

Ma, J. D., & Nafziger, A. N. (2014). Etravirine, Nevirapine. In Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs. [Link]

-

ResearchGate. (n.d.). High resolution mass spectrometry-based methodologies for identification of Etravirine bioactivation to reactive metabolites: In vitro and in vivo approaches. [Link]

-

ResearchGate. (n.d.). Chemical structure of etravirine. [Link]

-

U.S. National Library of Medicine. (n.d.). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. PubMed Central. [Link]

-

American Society for Microbiology. (n.d.). Network controllability analysis reveals the antiviral potential of Etravirine against hepatitis E virus infection. mSystems. [Link]

-

ResearchGate. (n.d.). Main metabolites of efavirenz. [Link]

-

New Drug Approvals. (2014, May 12). Etravirine. [Link]

-

Ribera, E., et al. (2009). [Etravirine drug interactions]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 2, 38-46. [Link]

-

RJPT. (n.d.). Analytical Method Development and Validation of Etravirine by RP-UFLC. [Link]

-

Gatell, J. M., & Clotet, B. (2009). [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica, 27 Suppl 2, 4-9. [Link]

-

ResearchGate. (n.d.). Chemical structures of the first-generation (nevirapine, delavirdine,...) and the second-generation (etravirine and rilpivirine) NNRTIs. [Link]

Sources

- 1. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etravirine - Wikipedia [en.wikipedia.org]

- 4. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Etravirine drug interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotransformation of the antiretroviral drug etravirine: metabolite identification, reaction phenotyping, and characterization of autoinduction of cytochrome P450-dependent metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Etravirine, Nevirapine - Pharmacokinetic and Pharmacodynamic Drug Interactions Associated with Antiretroviral Drugs [ebrary.net]

An In-Depth Technical Guide to the Pharmacological Activity of Dihydroxy Etravirine and Other Hydroxylated Metabolites of Etravirine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacological activity of Dihydroxy Etravirine, a principal metabolite of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. This document synthesizes findings on the metabolic pathways of Etravirine and the resulting antiviral potency of its hydroxylated metabolites.

Introduction: The Significance of Etravirine and its Metabolism

Etravirine is a potent antiretroviral agent employed in the management of HIV-1 infection, particularly in treatment-experienced individuals.[1] Its mechanism of action involves the non-competitive inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2] The clinical efficacy of any pharmaceutical agent is intrinsically linked to its metabolic fate within the body. Understanding the pharmacological profile of its metabolites is, therefore, paramount in drug development and clinical application. This guide focuses on the hydroxylated metabolites of Etravirine, with a primary emphasis on this compound, to elucidate their contribution to the overall therapeutic and safety profile of the parent drug.

The Metabolic Pathway of Etravirine: Formation of this compound

Etravirine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][3] The main routes of biotransformation involve oxidation, leading to the formation of mono- and di-hydroxylated metabolites.[4]

Subsequent glucuronidation of these hydroxylated metabolites also occurs.[1] The key CYP isoenzymes responsible for the metabolism of Etravirine are CYP3A4, CYP2C9, and CYP2C19.[1][4] Notably, the formation of the dimethylhydroxy metabolite of Etravirine is exclusively catalyzed by CYP2C19.[5]

Caption: Metabolic pathway of Etravirine to its hydroxylated metabolites.

Pharmacological Activity of this compound and Other Metabolites

A critical finding from multiple studies is that the major metabolites of Etravirine, including the dihydroxylated forms, exhibit significantly reduced antiviral activity compared to the parent compound.

Key Finding: The major metabolites of Etravirine are reported to be over 90% less active against HIV reverse transcriptase than Etravirine itself.[4] Another source suggests that the major metabolites retain only about 10% of the parent drug's activity.[2] This substantial decrease in potency indicates that the therapeutic effect of Etravirine is primarily attributable to the parent drug, with its metabolites making a negligible contribution to its antiviral efficacy.

| Compound | Target | Relative Potency |

| Etravirine | HIV-1 Reverse Transcriptase | High |

| This compound | HIV-1 Reverse Transcriptase | Very Low (>90% reduction) |

| Monohydroxy Etravirine | HIV-1 Reverse Transcriptase | Very Low (>90% reduction) |

Table 1: Comparative Antiviral Potency of Etravirine and its Hydroxylated Metabolites.

Experimental Protocols for Assessing Antiviral Activity

To experimentally determine and compare the pharmacological activity of Etravirine and its metabolites like this compound, standardized in vitro assays are employed. The choice of these assays is dictated by the need to quantify the inhibition of viral replication in a cellular context and the direct inhibition of the viral enzyme.

Cell-Based Antiviral Assay (EC50 Determination)

The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of antiviral research, it represents the concentration required to inhibit 50% of viral replication in a cell culture system.

Principle: This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible cell line. A reduction in viral markers (e.g., p24 antigen) in the presence of the test compound indicates antiviral activity.

Step-by-Step Methodology:

-

Cell Culture: Maintain a culture of a suitable host cell line (e.g., MT-4 cells) susceptible to HIV-1 infection.

-

Compound Preparation: Prepare serial dilutions of Etravirine and its isolated metabolites (including this compound) in culture medium.

-

Infection: Infect the host cells with a known titer of an HIV-1 laboratory strain.

-

Treatment: Immediately after infection, add the different concentrations of the test compounds to the cell cultures. Include a no-drug control (virus only) and a no-virus control (cells only).

-

Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

Quantification of Viral Replication: At the end of the incubation period, measure a marker of viral replication. A common method is to quantify the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of p24 production against the log of the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Workflow for determining the EC50 of antiviral compounds.

Enzymatic Assay for Reverse Transcriptase Inhibition (IC50 Determination)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Principle: This is a cell-free assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.

Step-by-Step Methodology:

-

Reagents: Prepare a reaction mixture containing purified recombinant HIV-1 reverse transcriptase, a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleotides (e.g., [³H]dTTP).

-

Inhibitor Preparation: Prepare serial dilutions of Etravirine and its metabolites.

-

Reaction: Add the inhibitors at various concentrations to the reaction mixture. Include a no-inhibitor control.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA.

-

Quantification: Measure the amount of incorporated labeled deoxynucleotide using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Resistance Profile

Etravirine was designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs.[3] Its molecular flexibility allows it to bind to the reverse transcriptase enzyme in multiple conformations, thereby overcoming the effects of many resistance-associated mutations.[3] Given the significantly lower intrinsic activity of this compound and other metabolites, they are not considered to play a role in overcoming NNRTI resistance.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profile of Etravirine is characterized by a long elimination half-life of approximately 30-40 hours.[1] The drug is primarily eliminated through feces, with minimal renal excretion.[2] Since the hydroxylated metabolites are significantly less active, the biotransformation of Etravirine represents a deactivation and clearance pathway. From a clinical pharmacology perspective, the focus remains on maintaining therapeutic concentrations of the parent drug, Etravirine.

Conclusion

References

-

Havens, J., Podany, A., & Scarsi, K. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 59(2), 155-172. [Link]

-

Bogan, N. N., Hagey, C. V., & Rettie, A. E. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(11), 2141-2149. [Link]

-

Schöller-Gyüre, M., Kakuda, T. N., & Woodfall, B. (2008). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 47(9), 561-574. [Link]

-

Pharmacology of Etravirine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 14). YouTube. [Link]

-

Song, I., Borland, J., & Chen, S. (2014). Effects of Etravirine on the Pharmacokinetics of the Integrase Inhibitor S/GSK1265744. Antimicrobial Agents and Chemotherapy, 58(4), 2093-2098. [Link]

-

Etravirine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

Sources

- 1. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Etravirine - Wikipedia [en.wikipedia.org]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroxy Etravirine: Elucidating the Metabolic Fate of a Second-Generation NNRTI

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the metabolic pathways of Etravirine (ETR), with a specific focus on the formation, characterization, and clinical significance of its dihydroxy metabolites. Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the management of treatment-experienced HIV-1 patients.[1][2] Its complex metabolic profile, primarily driven by cytochrome P450 (CYP) enzymes, necessitates a deep understanding for effective drug development and clinical management. This document synthesizes data from in-vitro and pharmacokinetic studies to offer field-proven insights into the analytical methodologies and clinical implications surrounding Dihydroxy Etravirine, a major metabolic product.

Introduction: The Clinical and Pharmacokinetic Profile of Etravirine

Etravirine marked a significant advancement in antiretroviral therapy, offering a higher genetic barrier to resistance compared to first-generation NNRTIs.[1][3] It is indicated for treatment-experienced individuals with HIV-1 strains resistant to other NNRTIs.[1]

From a pharmacokinetic standpoint, etravirine is characterized by:

-

High Plasma Protein Binding: Approximately 99.9% of etravirine is bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[1][3]

-

Long Elimination Half-Life: The terminal elimination half-life is approximately 30-40 hours, supporting a twice-daily dosing regimen.[3]

-

Metabolism-Dominated Elimination: The primary route of elimination is hepatic metabolism (>93%), with negligible renal clearance of the parent drug (less than 1.2% excreted in urine).[1][3]

This heavy reliance on metabolic transformation underscores the critical importance of identifying and characterizing its metabolites to predict drug-drug interactions (DDIs), understand inter-individual variability, and ensure clinical safety and efficacy.

The Metabolic Landscape of Etravirine: A Cytochrome P450-Driven Pathway

The biotransformation of etravirine is a multi-step process involving both Phase I and Phase II metabolic reactions. The cornerstone of its metabolism is Phase I oxidation, catalyzed predominantly by the cytochrome P450 superfamily of enzymes.[1][3] Subsequent glucuronidation of the resulting hydroxylated metabolites prepares them for elimination.[3][4]

Initial in-vitro studies using human liver microsomes (HLMs) and cDNA-expressed P450s identified CYP3A4, CYP2C9, and CYP2C19 as the principal enzymes responsible for etravirine's oxidative metabolism.[1][3][5] This process yields a series of monohydroxylated and dihydroxylated products, which represent the major metabolites of etravirine.[1][5]

This compound: Formation, Phenotyping, and Genetic Considerations

Among the various metabolic products, the dihydroxy metabolites are of significant scientific interest. Tandem mass spectrometry has confirmed their production via the dimethylhydroxylation of the dimethylbenzonitrile moiety of the parent etravirine molecule.[5]

The Central Role of CYP2C19

The causality behind identifying the specific enzymatic pathways lies in reaction phenotyping experiments. By incubating etravirine with a panel of individual, cDNA-expressed CYP enzymes, researchers can pinpoint which enzyme is responsible for a specific metabolic conversion.

These studies have conclusively demonstrated that CYP2C19 is the primary enzyme responsible for the formation of the major monohydroxylated and dihydroxylated metabolites of etravirine.[5] The formation of one specific dimethylhydroxy metabolite appears to be exclusively catalyzed by CYP2C19.[5] This high specificity is a crucial finding, as it suggests this metabolite could serve as a sensitive and specific probe for in-vivo CYP2C19 catalytic activity.[5]

Contributions from Other CYP Isoforms

While CYP2C19 is the lead enzyme, the metabolic process is collaborative.

-

CYP3A4: This highly abundant liver enzyme is responsible for producing two monohydroxylated metabolites of lower abundance.[5]

-

CYP3A4 and CYP2C9 in Concert: Interestingly, CYP2C9 shows minimal activity toward the parent etravirine compound. However, it acts in concert with CYP3A4 to form two minor dihydroxylated products.[5] This was elucidated through sequential incubation experiments, where the product of a CYP3A4-etravirine reaction was subsequently incubated with CYP2C9, leading to the formation of these minor dihydroxy metabolites.[5]

Genetic Polymorphisms: The Impact of CYP2C19 Genotype

The trustworthiness of these in-vitro findings is validated by their correlation with known genetic factors. The gene for CYP2C19 is polymorphic, with certain alleles (like CYP2C19*2) resulting in a loss of function.

Experiments using HLMs genotyped for these alleles provide a self-validating system. As predicted, the formation of the major monohydroxy and dihydroxy metabolites was significantly decreased (by 75% and 100%, respectively) in HLMs homozygous for the loss-of-function CYP2C192 allele compared to those with the wild-type (CYP2C191/*1) genotype.[5] This directly links the enzymatic pathway to a tangible genetic basis, reinforcing the central role of CYP2C19.

Diagram: Metabolic Pathway of Etravirine to Dihydroxy Metabolites

Caption: Primary metabolic pathways of Etravirine oxidation.

Analytical Workflow: Quantification of this compound

The robust identification and quantification of etravirine and its metabolites in biological matrices require highly sensitive and specific analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[6][7]

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by its ability to:

-

Physically Separate: The liquid chromatography (LC) component separates the parent drug from its various metabolites based on their physicochemical properties (e.g., polarity).

-

Selectively Detect: The tandem mass spectrometry (MS/MS) component provides two layers of mass filtering. It selects a specific precursor ion (the molecular weight of the metabolite) and then fragments it to produce unique product ions. This precursor-to-product ion transition is highly specific to the analyte of interest.

This high degree of selectivity, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for accurate quantification even at the low concentrations typical of drug metabolites in plasma.[5]

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a typical, validated workflow for the analysis of this compound in a plasma matrix. The inclusion of an internal standard (IS) is critical for a self-validating system, as it corrects for variability during sample preparation and instrument analysis.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of internal standard working solution (e.g., a stable isotope-labeled etravirine).[7]

-

Vortex briefly to mix.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or tertiary butyl methyl ether).[6][7]

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for injection.

Step 2: UPLC-MS/MS Conditions

-

Chromatographic System: Waters ACQUITY UPLC or equivalent.[5]

-

Column: A reverse-phase C18 column (e.g., XTerra MS C18, 2.1 x 50 mm, 3.5 µm).[6][7]

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[6]

-

Flow Rate: 300-400 µL/min.[6]

-

Gradient: A linear gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Mass Spectrometer: AB SCIEX QTRAP 5500, or equivalent triple quadrupole mass spectrometer.[5]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters for Metabolite Detection

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Etravirine (Parent) | 435.9 | 163.6 | [6] |

| Monohydroxy Metabolites (M1, M2) | 451.3 | 304.1 | [5] |

| Monohydroxy Metabolite (M3) | 451.3 | 353.1 | [5] |

| Dihydroxy Metabolites (M4, M5, M6) | 467.3 | 369.1 | [5] |

| O-Glucuronide Metabolite (M7) | 627.1 | 338.1 | [5] |

Diagram: Analytical Workflow for Metabolite Quantification

Caption: A typical UPLC-MS/MS workflow for this compound analysis.

Clinical and Scientific Implications

Pharmacological Activity

A critical question in drug development is whether metabolites are active, inactive, or toxic. For etravirine, the major metabolites formed by methyl hydroxylation are significantly less potent than the parent compound, demonstrating at least 90% less activity against wild-type HIV in cell culture.[1][2] This indicates that the therapeutic effect is overwhelmingly derived from the parent drug and that the formation of dihydroxy metabolites is a detoxification and elimination pathway.

Drug-Drug Interaction (DDI) Potential

Understanding the metabolic pathways of etravirine is paramount for managing DDIs. Etravirine itself is both an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19.[3][8]

-

Inhibition of CYP2C19: Co-administration of etravirine with a drug primarily cleared by CYP2C19 could lead to increased plasma concentrations of that drug, potentially causing toxicity.

-

Induction of CYP3A4: Conversely, etravirine can decrease the concentration of drugs metabolized by CYP3A4.

-

Impact on Etravirine: Drugs that strongly inhibit CYP2C19 (like omeprazole) can increase etravirine exposure, while inducers of this enzyme could decrease it.[7]

Therefore, a thorough knowledge of the formation of this compound via CYP2C19 is essential for predicting and managing these complex, bi-directional interactions.[1]

Conclusion and Future Directions

Future research should continue to explore the quantitative contribution of each metabolic pathway to the overall clearance of etravirine in diverse patient populations, further refining our ability to optimize antiretroviral therapy and ensure patient safety.

References

-

Yanakakis, L. J., & Bumpus, N. N. (2012). Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism. Drug Metabolism and Disposition, 40(4), 803-813. [Link]

-

Penchala, S. D., & Fawcett, J. P. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review. Clinical Pharmacokinetics, 58(9), 1131-1144. [Link]

-

Schöller-Gyüre, M., Kakuda, T. N., & Hoetelmans, R. M. W. (2009). Clinical pharmacokinetics and pharmacodynamics of etravirine. Clinical Pharmacokinetics, 48(9), 561-574. [Link]

-

Rezk, N. L., Crutchley, R. D., & Kashuba, A. D. (2011). LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Journal of Chromatography B, 879(24), 2411-2416. [Link]

-

Schöller-Gyüre, M., Van Heeswijk, R., & Hoetelmans, R. (2008). A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers. British Journal of Clinical Pharmacology, 66(4), 518-525. [Link]

-

Drugs.com. (n.d.). Etravirine: Package Insert / Prescribing Information / MOA. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2009). Clinical Pharmacokinetics and Pharmacodynamics of Etravirine. [Link]

-

John, J., & Liang, D. (2014). Oral Liquid Formulation of Etravirine for Enhanced Bioavailability. Pharmaceutica Analytica Acta, 5(3). [Link]

-

U.S. Food and Drug Administration. (2011). Etravirine Clinical Pharmacology Review. [Link]

-

Johns Hopkins ABX Guide. (n.d.). Etravirine (ETR). Retrieved January 25, 2026, from [Link]

-

AIDS Education and Training Center Program. (n.d.). Selected Properties of Etravirine. [Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etravirine: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Clinical pharmacokinetics and pharmacodynamics of etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biotransformation of the Antiretroviral Drug Etravirine: Metabolite Identification, Reaction Phenotyping, and Characterization of Autoinduction of Cytochrome P450-Dependent Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A pharmacokinetic study of etravirine (TMC125) co-administered with ranitidine and omeprazole in HIV–negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

The Pursuit of Clarity: A Technical Guide to the Discovery and Identification of Etravirine Metabolites in Humans

Foreword: Beyond the Parent Compound

In the landscape of antiretroviral therapy, the efficacy and safety of a drug are not solely dictated by the parent molecule. The journey of a xenobiotic through the human body is a transformative one, yielding a cascade of metabolites that can influence its therapeutic window, contribute to off-target effects, and dictate its potential for drug-drug interactions. Etravirine (ETR), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the management of treatment-experienced HIV-1 patients.[1][2] Its unique flexibility allows it to maintain activity against viral strains resistant to first-generation NNRTIs.[3] However, a comprehensive understanding of its metabolic fate is paramount for optimizing its clinical use and ensuring patient safety. This guide provides an in-depth technical exploration of the methodologies and findings central to the discovery and identification of Etravirine's metabolites in humans, tailored for researchers, scientists, and drug development professionals.

Section 1: The Strategic Imperative for Metabolite Profiling

The rationale for investigating the biotransformation of Etravirine is multifaceted. Firstly, as a compound primarily cleared through hepatic metabolism, identifying the enzymatic pathways involved is crucial for predicting and managing drug-drug interactions.[2][4] Etravirine is known to be a substrate for cytochrome P450 (CYP) isoenzymes CYP3A4, CYP2C9, and CYP2C19.[1][2] Furthermore, it acts as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19, creating a complex interplay with co-administered medications.[2] Secondly, assessing the pharmacological activity of its metabolites is essential; in the case of Etravirine, the major metabolites have been found to be over 90% less active against the HIV-1 reverse transcriptase than the parent compound.[5] Lastly, the potential for metabolites to mediate idiosyncratic toxicities, such as the skin rashes and hypersensitivity reactions reported with Etravirine, necessitates their structural elucidation and the investigation of potential bioactivation pathways.[6]

Section 2: Unveiling the Metabolites: An In Vitro and In Vivo Odyssey

The identification of Etravirine's metabolic products has been a concerted effort, leveraging both in vitro systems to delineate pathways and in vivo studies to confirm their clinical relevance.

In Vitro Interrogation: Human Liver Microsomes and Recombinant Enzymes

The initial foray into Etravirine's metabolism utilized human liver microsomes (HLMs), a subcellular fraction rich in CYP enzymes.[7] This in vitro model provides a controlled environment to probe the primary oxidative metabolic pathways. To pinpoint the specific enzymes responsible, a dual approach of chemical inhibition studies within HLMs and incubations with cDNA-expressed individual P450 and UDP-glucuronosyltransferase (UGT) isozymes was employed.[7]

The causality behind this dual-pronged strategy is rooted in the need for corroborative evidence. While chemical inhibitors can suggest the involvement of a particular CYP family, their specificity is not absolute. Conversely, recombinant enzymes definitively demonstrate an enzyme's capacity to metabolize a substrate, but may not fully recapitulate the competitive and collaborative environment of the native liver.

In Vivo Confirmation: The Human Mass Balance Study

A human mass balance study, often employing a radiolabeled version of the drug (e.g., ¹⁴C-Etravirine), is the gold standard for understanding the overall disposition of a drug in the body.[8][9] Following oral administration of ¹⁴C-Etravirine, the recovery of radioactivity in urine and feces provides a definitive account of the routes and extent of excretion. For Etravirine, these studies revealed that approximately 93.7% of the administered dose is recovered in the feces, with a mere 1.2% found in the urine.[5] Strikingly, unchanged Etravirine accounted for 81-86% of the dose in the feces, underscoring its extensive hepatic metabolism and biliary excretion of metabolites, with limited renal clearance.[5][8]